3-(Pyridin-4-ylmethoxy)benzaldehyde oxime
Overview
Description
3-(Pyridin-4-ylmethoxy)benzaldehyde oxime is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
Complexes of pyridylmethoxy compounds have been explored for their catalytic activity in organic transformations. For instance, palladium complexes with similar ligands have been used for the oxidative cleavage of styrenes, demonstrating their utility in converting styrenes to benzaldehydes through a catalytic process. This reflects the potential of pyridylmethoxy compounds in facilitating complex organic reactions, offering pathways to synthesize valuable chemical intermediates with high efficiency (Jhong et al., 2016).
Electrocatalysis
Electrochemical polymerization studies featuring pyrrole compounds with TEMPO side chains on platinum electrodes have revealed significant electrocatalytic activity for benzyl alcohol oxidation. These findings suggest that pyridylmethoxy derivatives could play a role in developing new electrocatalytic materials, potentially enhancing the efficiency of oxidation reactions in electrochemical setups (Lu et al., 2014).
Material Science and Coordination Chemistry
Research on coordination polymers from silver(I) and bifunctional pyridyl ligands, including compounds structurally related to 3-(Pyridin-4-ylmethoxy)benzaldehyde oxime, has expanded understanding of the structural variety and potential applications of these materials. Such polymers, formed through reactions between flexible bis(pyridyl) ligands and silver ions, display diverse architectures. These materials could have implications for creating novel materials with unique properties, ranging from catalysis to potential applications in electronics and photonics (Oh et al., 2005).
Novel Synthetic Methods
Investigations into the synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter have demonstrated the versatility of pyridine derivatives in constructing complex molecular architectures. This method highlights the role of pyridylmethoxy compounds and their oxime derivatives in facilitating the synthesis of pyridines, a core structure in many pharmaceuticals and agrochemicals. Such synthetic strategies could pave the way for more efficient syntheses of pyridine-based compounds, expanding the toolbox available to organic chemists (Xia et al., 2017).
Inorganic-Organic Hybrid Materials
The construction of inorganic–organic hybrid materials using compounds similar to this compound has been explored. Such materials, synthesized via a sol–gel process, involve rare earth ions and show high thermal stability and unique photochemical properties. This research avenue indicates the potential for pyridylmethoxy compounds in developing materials with specific optical properties, which could have applications in lighting, displays, and photonic devices (Zhang et al., 2015).
Properties
IUPAC Name |
N-[[3-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15-9-12-2-1-3-13(8-12)17-10-11-4-6-14-7-5-11/h1-9,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAUVMPFIUMOLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=NC=C2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275080 | |
Record name | 3-(4-Pyridinylmethoxy)benzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-45-7 | |
Record name | 3-(4-Pyridinylmethoxy)benzaldehyde oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Pyridinylmethoxy)benzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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